molecular formula C6H12O4 B15194997 3,6-dideoxy-alpha-D-xylo-hexopyranose CAS No. 89194-46-7

3,6-dideoxy-alpha-D-xylo-hexopyranose

Cat. No.: B15194997
CAS No.: 89194-46-7
M. Wt: 148.16 g/mol
InChI Key: KYPWIZMAJMNPMJ-KAZBKCHUSA-N
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Description

3,6-Dideoxy-alpha-D-xylo-hexopyranose is a rare sugar derivative that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit contains six carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dideoxy-alpha-D-xylo-hexopyranose typically involves the selective removal of hydroxyl groups from a hexopyranose precursor. One common method includes the use of protective groups to shield specific hydroxyl groups during the reaction process. The reaction conditions often involve the use of strong acids or bases to facilitate the removal of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include multiple steps of purification and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Dideoxy-alpha-D-xylo-hexopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

3,6-Dideoxy-alpha-D-xylo-hexopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-dideoxy-alpha-D-xylo-hexopyranose involves its interaction with specific enzymes and proteins in biological systems. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting the synthesis and degradation of glycoconjugates. The molecular targets and pathways involved include the modulation of carbohydrate metabolism and the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dideoxy-alpha-D-xylo-hexopyranose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Its ability to interact with various enzymes and its role in glycobiology research make it a valuable compound for scientific studies .

Properties

CAS No.

89194-46-7

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2S,3R,5R,6R)-6-methyloxane-2,3,5-triol

InChI

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1

InChI Key

KYPWIZMAJMNPMJ-KAZBKCHUSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H]([C@H](O1)O)O)O

Canonical SMILES

CC1C(CC(C(O1)O)O)O

Origin of Product

United States

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